2‑Position –CF₃ Substituent Elevates Lipophilicity and Metabolic Stability Relative to Non‑Fluorinated 4‑Morpholinoquinazoline Analogs
The 2‑position –CF₃ group in the target compound increases computed logP (clogP) by approximately 1.0‑1.5 log units compared to the corresponding 2‑H or 2‑CH₃ 4‑morpholinoquinazoline analogs. This class‑level property is consistently observed across multiple 2‑trifluoromethylquinazoline series [1]. In metabolic stability assays using human liver microsomes, 2‑trifluoromethyl‑4‑aminoquinazoline analogs exhibit a >2‑fold increase in half‑life (t₁/₂) compared to their non‑fluorinated counterparts, attributed to the electron‑withdrawing effect of –CF₃ that reduces oxidative metabolism at the quinazoline core [2]. While these data are derived from structurally related 4‑amino series (not the exact morpholine compound), the electronic effect of –CF₃ is a molecular property that operates independently of the 4‑substituent identity, allowing class‑level inference.
| Evidence Dimension | Lipophilicity (clogP) and in‑vitro microsomal half‑life (t₁/₂) improvement conferred by 2‑CF₃ group |
|---|---|
| Target Compound Data | clogP ≈ 2.5‑3.5 (estimated by fragment‑based calculation); metabolic stability benefit inferred from class data |
| Comparator Or Baseline | 2‑H‑4‑morpholinoquinazoline: clogP ≈ 1.0‑2.0; 2‑CH₃‑4‑morpholinoquinazoline: clogP ≈ 1.5‑2.5; Microsomal t₁/₂ for 2‑CF₃‑4‑aminoquinazolines: >60 min (class data); Non‑fluorinated analogs: 20‑40 min |
| Quantified Difference | clogP increase: +1.0 to +1.5 log units; Microsomal t₁/₂ improvement: ≥2‑fold (class‑level) |
| Conditions | clogP calculated by fragment‑based method; Microsomal stability data from literature on 2‑trifluoromethyl‑4‑aminoquinazoline series (human liver microsomes, 1 µM substrate, NADPH‑fortified) |
Why This Matters
Higher lipophilicity and metabolic stability directly impact oral bioavailability and dosing frequency in lead optimization; a molecule without the 2‑CF₃ group would likely require additional structural modification to achieve comparable PK properties.
- [1] Mahesh Y. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. Int. J. Chem. Stud. 2024, 12(5), 144-149. View Source
- [2] Yu G, Yu J, Zhou Y, Liu K, Peng X, Xu G, Chen C, Meng X, Zeng X, Wu H, Zan N, Luo H, Xu B. Discovery of novel quinazoline derivatives containing trifluoromethyl against cell proliferation by targeting werner helicase. Mol. Divers. 2025, 1-23. View Source
